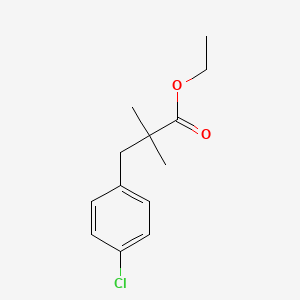
Ethyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate
Cat. No. B8672960
M. Wt: 240.72 g/mol
InChI Key: VJRBRZXZIDXCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05179229
Procedure details


1-(4'-Chlorophenyl)-2-methyl-1-propanol (9.6 grams, 0.05 moles), ethanol (4.5 grams, 0.1 mole), and hexane (32 grams) are charged into a 300 cubic centimeter Hastelloy C autoclave. The autoclave is purged twice with nitrogen, evacuated to 100 mm Hg, and cooled to -30° C. Hydrogen fluoride (75 grams, 3.25 mole) is then added and the reactor is pressurized to 600 psig with carbon monoxide. The reaction mass is stirred for about an hour at room temperature. The hydrogen fluoride is vented and the contents are removed and poured onto crushed ice. A solution of 45% potassium hydroxide is added to the mixture until the pH of the mixture is adjusted to 6.0-6.5. The mixture is then extracted with ethyl acetate (3 times with 150 ml of ethyl acetate each time). The combined organic extract is dried with anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product. The crude product is distilled under vacuum to give pure ethyl 2,2-dimethyl-3-(4'-chlorophenyl)propanoate.







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8](O)[CH:9]([CH3:11])[CH3:10])=[CH:4][CH:3]=1.[CH2:13]([OH:15])C.F.[C]=[O:18].CCCC[CH2:23][CH3:24]>[Cr].[Co]>[CH3:10][C:9]([CH3:11])([CH2:8][C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1)[C:13]([O:15][CH2:23][CH3:24])=[O:18] |f:5.6,^3:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)C(C(C)C)O
|
|
Name
|
|
|
Quantity
|
4.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
32 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cr].[Co]
|
Step Two
|
Name
|
|
|
Quantity
|
75 g
|
|
Type
|
reactant
|
|
Smiles
|
F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
F
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mass is stirred for about an hour at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is purged twice with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evacuated to 100 mm Hg
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the contents are removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A solution of 45% potassium hydroxide is added to the mixture until the pH of the mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The mixture is then extracted with ethyl acetate (3 times with 150 ml of ethyl acetate each time)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
is dried with anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield the crude product
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The crude product is distilled under vacuum
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OCC)(CC1=CC=C(C=C1)Cl)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
